molecular formula C7H7ClFN B1584177 3-Chloro-5-fluorobenzylamine CAS No. 90390-33-3

3-Chloro-5-fluorobenzylamine

Cat. No.: B1584177
CAS No.: 90390-33-3
M. Wt: 159.59 g/mol
InChI Key: XJCYOVBALKWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluorobenzylamine is an organic compound with the molecular formula C7H7ClFN It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluorobenzylamine are currently unknown. This compound is used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways, but this requires further investigation.

Result of Action

It is used in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-5-fluorobenzyl chloride with ammonia or an amine source. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form 3-chloro-5-fluorobenzyl alcohol.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-fluoronitrobenzene

    Reduction: 3-Chloro-5-fluorobenzyl alcohol

    Substitution: Various substituted benzylamines depending on the nucleophile used

Scientific Research Applications

3-Chloro-5-fluorobenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated benzylamines on biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzylamine
  • 5-Fluorobenzylamine
  • 3-Chloro-4-fluorobenzylamine

Comparison

3-Chloro-5-fluorobenzylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and binding properties compared to other benzylamine derivatives. For example, the presence of both chlorine and fluorine can enhance the compound’s lipophilicity and electron-withdrawing effects, which can be advantageous in certain chemical reactions and biological interactions.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCYOVBALKWQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238152
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-33-3
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-fluorobenzylamine
Reactant of Route 2
3-Chloro-5-fluorobenzylamine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluorobenzylamine
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluorobenzylamine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-fluorobenzylamine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-fluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.